Maximal Anti-Firming Efficiency: Sucrose Monopalmitate Outperforms Shorter- and Longer-Chain Sucrose Monoesters in Starch-Based Gels
Among sucrose monoesters with fatty acid chain lengths C8 through C18, the anti-firming ability on non-glutinous rice starch gels increased with chain length and reached a maximum at palmitate (C16). The C16 ester distinctly outperformed both shorter (C8–C14) and longer (C18 stearate) homologues [1]. This peak efficiency is not observed for mixtures (e.g., stearate:palmitate 70:30), where performance is dominated by HLB rather than chain length [1].
| Evidence Dimension | Anti-firming ability (suppression of starch gel firming/storage modulus increase) |
|---|---|
| Target Compound Data | Sucrose monopalmitate (C16): highest efficiency among C8–C18 series |
| Comparator Or Baseline | Sucrose monoesters of caprylic (C8), capric (C10), lauric (C12), myristic (C14), stearic (C18) acids: lower efficiency; mixed stearate/palmitate 70:30: not proportionally active |
| Quantified Difference | Maximal efficiency at C16; rank order: C16 > C18 > C14 > C12 > C8 |
| Conditions | Non-glutinous rice starch gels (30% w/w), static viscoelastic parameter monitoring |
Why This Matters
For industrial procurement of anti-staling or texturizing emulsifiers in starch-based foods, sucrose monopalmitate provides the peak functional response that neither shorter-chain nor longer-chain sucrose esters can replicate.
- [1] Anti-firming Efficiency of Food Emulsifiers on Rice Starch Gel. J. Appl. Glycosci. 2002, 49 (2), 145–152. DOI: 10.5458/jag.49.145 View Source
